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Compound of Interest

Compound Name: Ethyl cyclopropanecarboxylate

Cat. No.: B132449

Compound Profile: Ethyl
Cyclopropanecarboxylate

Ethyl cyclopropanecarboxylate is an ester with the chemical formula CeH1002.[1][2] Its
structure consists of a cyclopropane ring attached to a carboxyl group, which is esterified with
ethanol.

Key Molecular Properties:

Molecular Formula: CeH1002[1][2]

Molecular Weight: 114.14 g/mol [1][2][3][4][5]

CAS Registry Number: 4606-07-9[1][2][3]

Synonyms: Cyclopropanecarboxylic acid ethyl ester, Ethyl cyclopropylcarboxylate[1][2][3][5]

Electron lonization Mass Spectrometry

Electron lonization (El) is a widely used "hard" ionization technique that bombards molecules
with high-energy electrons (typically 70 eV).[6] This process not only creates a molecular ion
(IM]*) but also induces significant fragmentation. The resulting fragmentation pattern serves
as a molecular fingerprint, providing rich structural information.[6][7]
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Mass Spectrum of Ethyl Cyclopropanecarboxylate

The electron ionization mass spectrum of ethyl cyclopropanecarboxylate exhibits several
characteristic peaks. The molecular ion peak ([M]**) is observed at a mass-to-charge ratio
(m/z) of 114, confirming the compound's molecular weight.[8] However, due to the molecule's
stability, this peak has a relatively low abundance. The most intense peak, known as the base
peak, appears at m/z 69.[8]

Quantitative Data Presentation

The quantitative data from the electron ionization mass spectrum of ethyl
cyclopropanecarboxylate is summarized below. The base peak (m/z 69) is assigned a
relative intensity of 100%, and all other peaks are scaled relative to it.

m/z Relative Intensity (%) Proposed lon Fragment
114 3.3 [CsH1002]** (Molecular lon)
87 12.3 [M - C2H3]*

86 23.2 [M - C2Ha]*e

85 6.6 [M - C2Hs]*

69 100.0 [CaHsO]* (Base Peak)

41 33.9 [CsHs]*

29 24.0 [C2Hs]*

Table 1: Prominent ions in the
El mass spectrum of ethyl
cyclopropanecarboxylate. Data

sourced from ChemicalBook.

[8]

Fragmentation Pathways

The fragmentation of the ethyl cyclopropanecarboxylate molecular ion (m/z 114) follows
predictable pathways for esters and cyclic compounds.
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Caption: Primary fragmentation pathways for ethyl cyclopropanecarboxylate.

Key Fragmentation Mechanisms:

Formation of the Base Peak (m/z 69): The most favorable fragmentation is the alpha-
cleavage of the ethoxy radical (*OC:zHs), resulting in the highly stable cyclopropylacylium ion
at m/z 69. This is a characteristic fragmentation for esters.[9]

Formation of m/z 86: This ion is likely formed through a McLafferty-type rearrangement,
involving the elimination of a neutral ethylene molecule (C2Ha) from the ethyl group.

Formation of m/z 41: The cyclopropylacylium ion (m/z 69) can lose a neutral carbon
monoxide (CO) molecule to produce the cyclopropyl cation ([CsHs]*) at m/z 41.[10]

Formation of m/z 85: This fragment arises from the loss of an ethyl radical (¢*CzHs) from the
molecular ion.

Formation of m/z 29: The peak at m/z 29 corresponds to the ethyl cation ([CzHs]*), formed
by cleavage of the bond between the carbonyl carbon and the oxygen of the ethoxy group.
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Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing
volatile compounds like ethyl cyclopropanecarboxylate.[11][12] The gas chromatograph
separates the components of a mixture before they are introduced into the mass spectrometer

for ionization and detection.
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Caption: Standard experimental workflow for GC-MS analysis.

Sample Preparation

» Objective: To prepare a solution of ethyl cyclopropanecarboxylate suitable for GC-MS

injection.
e Method:
o Accurately weigh approximately 10 mg of ethyl cyclopropanecarboxylate.

o Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or

ethyl acetate) in a volumetric flask.
o Vortex the solution until the sample is fully dissolved.

o Transfer a portion of the solution to a 2 mL autosampler vial for analysis.

Instrumentation and Conditions

The following table outlines typical parameters for a GC-MS system.
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Parameter Setting
Gas Chromatograph (GC)

Injection Volume 1pL
Injector Temperature 250 °C

Injection Mode

Split (e.g., 50:1 ratio)

Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)

30 m x 0.25 mm ID, 0.25 um film thickness (e.g.,
Column

DB-5ms or equivalent)

Oven Program

Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to
280 °C, Hold: 5 min

Mass Spectrometer (MS)

lonization Mode

Electron lonization (EI)[6]

lon Source Temperature 230 °CJ8]
Electron Energy 70 eVI[6]
Mass Range m/z 25-350
Scan Rate 2 scans/sec

Table 2: Typical GC-MS experimental

parameters.

Data Analysis

o Chromatogram Review: Examine the total ion chromatogram (TIC) to identify the retention
time of the peak corresponding to ethyl cyclopropanecarboxylate.

e Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target
chromatographic peak.
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o Spectral Interpretation: Analyze the fragmentation pattern to confirm the identity of the
compound by comparing it to a reference library (e.g., NIST) and known fragmentation rules.
[1] The molecular ion, base peak, and other key fragments should be identified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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